4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a benzenesulfonamide group. The presence of the trifluoroethyl group further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrazole derivative with a suitable piperidine precursor, often under basic conditions.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, typically using a trifluoroethyl halide.
Formation of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable for drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation. Its ability to modulate specific molecular pathways is of great interest in medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound shares the benzenesulfonamide group but differs in the substituents attached to the benzene ring.
N,4-Di(1H-pyrazol-4-yl)benzenesulfonamide: This compound contains two pyrazole rings, making it structurally similar but with different chemical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring, leading to different biological activities.
Uniqueness
4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a benzenesulfonamide group. The presence of the trifluoroethyl group further enhances its chemical properties, making it distinct from other similar compounds. This unique structure contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2S/c18-17(19,20)13-23-10-6-14(7-11-23)12-22-27(25,26)16-4-2-15(3-5-16)24-9-1-8-21-24/h1-5,8-9,14,22H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDSCLTWATEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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